molecular formula C14H13N3 B091424 Benzo[c]cinnoline, 4-(dimethylamino)- CAS No. 16371-74-7

Benzo[c]cinnoline, 4-(dimethylamino)-

Cat. No. B091424
CAS RN: 16371-74-7
M. Wt: 223.27 g/mol
InChI Key: GXDYAGXNORNWKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[c]cinnoline, 4-(dimethylamino)- is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in various fields such as medicine, material science, and catalysis. This compound belongs to the class of benzo[c]cinnoline derivatives, which have shown promising results in different areas of research.

Mechanism Of Action

The mechanism of action of benzo[c]cinnoline, 4-(dimethylamino)- is not fully understood. However, it has been suggested that the compound may exert its biological activity by interacting with specific targets in the cell. For example, some studies have shown that benzo[c]cinnoline derivatives can inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell death in cancer cells. In addition, the compound has been shown to interact with metal ions, which may contribute to its fluorescent properties.

Biochemical And Physiological Effects

The biochemical and physiological effects of benzo[c]cinnoline, 4-(dimethylamino)- have been studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit the growth of cancer cells and bacteria. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that the compound has low toxicity and can be administered orally or intravenously without causing significant adverse effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using benzo[c]cinnoline, 4-(dimethylamino)- in lab experiments is its versatility. The compound can be easily synthesized and modified to obtain derivatives with different properties. In addition, it has shown promising results in various areas of research, making it a valuable tool for scientists. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for research on benzo[c]cinnoline, 4-(dimethylamino)-. One area of interest is the development of new derivatives with improved properties for use in various applications. Another direction is the investigation of the compound's potential as a fluorescent probe for detecting metal ions in biological systems. In addition, the compound's potential as an organocatalyst for various reactions could be explored further. Finally, more studies are needed to understand the mechanism of action of benzo[c]cinnoline, 4-(dimethylamino)- and its effects on different targets in the cell.

Synthesis Methods

The synthesis of benzo[c]cinnoline, 4-(dimethylamino)- can be achieved by various methods. One of the commonly used methods is the condensation of 2-aminobenzophenone with N,N-dimethylformamide dimethyl acetal in the presence of a strong acid catalyst. Another method involves the reaction of 2-aminobenzophenone with N,N-dimethylformamide and sulfuric acid. The yield of the product varies depending on the reaction conditions used.

Scientific Research Applications

Benzo[c]cinnoline, 4-(dimethylamino)- has shown potential applications in various fields of research. In medicinal chemistry, it has been studied for its anticancer, antiviral, and antibacterial activities. The compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. In material science, it has been used as a building block for the synthesis of organic semiconductors and as a dopant for the preparation of electrochromic materials. In catalysis, benzo[c]cinnoline derivatives have been studied for their ability to act as efficient organocatalysts in various reactions.

properties

CAS RN

16371-74-7

Product Name

Benzo[c]cinnoline, 4-(dimethylamino)-

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

N,N-dimethylbenzo[c]cinnolin-4-amine

InChI

InChI=1S/C14H13N3/c1-17(2)13-9-5-7-11-10-6-3-4-8-12(10)15-16-14(11)13/h3-9H,1-2H3

InChI Key

GXDYAGXNORNWKE-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=CC2=C1N=NC3=CC=CC=C23

Canonical SMILES

CN(C)C1=CC=CC2=C1N=NC3=CC=CC=C23

synonyms

4-(Dimethylamino)benzo[c]cinnoline

Origin of Product

United States

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